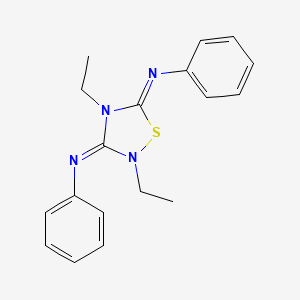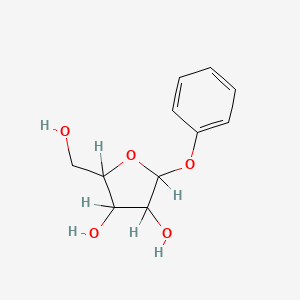
Phenyl pentofuranoside
Übersicht
Beschreibung
Phenyl pentofuranoside is a chemical compound that belongs to the class of glycosides It consists of a phenyl group attached to a pentofuranose sugar moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl pentofuranoside can be synthesized through several methods. One common approach involves the glycosylation of a pentofuranose derivative with a phenol. This reaction typically requires the use of a glycosyl donor, such as a pentofuranose halide or acetate, and a glycosyl acceptor, such as phenol. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale glycosylation reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification by column chromatography and crystallization to obtain the final compound in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl pentofuranoside undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form this compound alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as chromic acid or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: this compound alcohols.
Substitution: Various substituted phenyl pentofuranosides, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Phenyl pentofuranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: this compound is used in the development of new materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of phenyl pentofuranoside involves its interaction with specific molecular targets. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the pentofuranose moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Phenyl pentofuranoside can be compared with other glycosides, such as:
Phenyl glucoside: Similar structure but with a glucose moiety instead of pentofuranose.
Phenyl galactoside: Contains a galactose moiety.
Phenyl riboside: Contains a ribose moiety.
Uniqueness: this compound is unique due to the presence of the pentofuranose moiety, which imparts distinct chemical and biological properties compared to other glycosides
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-5-phenoxyoxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c12-6-8-9(13)10(14)11(16-8)15-7-4-2-1-3-5-7/h1-5,8-14H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMSBIOCODYZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310419 | |
| Record name | Phenyl pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59368-14-8 | |
| Record name | .beta.-D-Ribofuranoside, phenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate](/img/structure/B14621693.png)

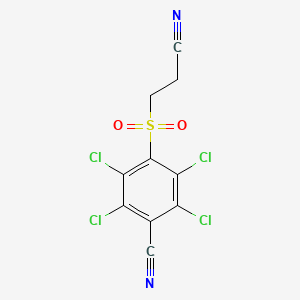
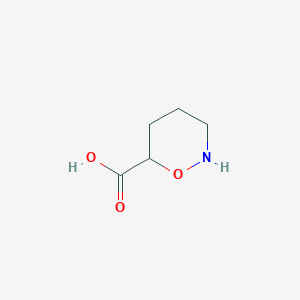
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)

![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
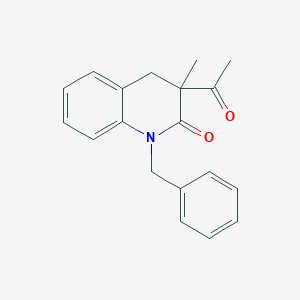
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)


